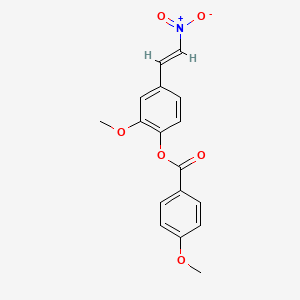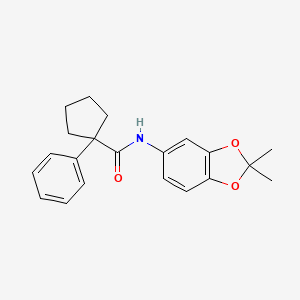
2-methoxy-4-(2-nitrovinyl)phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-(2-nitrovinyl)phenyl 4-methoxybenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MVPM and is used in several research studies to explore its biochemical and physiological effects.
Applications De Recherche Scientifique
Liquid Crystal Technologies
One notable application area for related compounds is in the development of liquid crystal technologies. For instance, the synthesis and characterization of liquid crystals incorporating similar structural motifs have been extensively studied to understand their impact on the formation and stability of ferroelectric nematic phases. These phases are of interest for advanced display technologies and optical devices due to their unique electro-optical properties. Research conducted by Cruickshank et al. (2022) on low molar mass liquid crystals demonstrated the influence of lateral alkyloxy chains on the stability of ferroelectric nematic phases, offering insights into tailoring material properties for specific applications (Cruickshank, Walker, Storey, & Imrie, 2022).
Organic Synthesis and Chemical Reactivity
In organic chemistry, the reactivity of similar compounds has been explored for the synthesis of complex molecular structures. For example, studies on the reactions of N-(2,5-dimethoxyaryl)thiobenzamides have led to the synthesis of novel compounds, potentially useful for pharmaceutical development and other chemical industries. Jackson et al. (2000) discussed the synthesis of an analogue of kuanoniamine A through nitration and oxidative cyclization reactions, highlighting the versatility of these compounds in organic synthesis (Jackson, Lyon, Townsend, Bellabe, & Soltanik, 2000).
Photocatalysis and Solar Energy Conversion
Compounds with structural similarities to 2-methoxy-4-(2-nitrovinyl)phenyl 4-methoxybenzoate have been investigated for their potential in photocatalysis and solar energy conversion. Research on the photocatalytic properties of metal-loaded TiO2 catalysts for the oxidation of organic compounds under solar irradiation showcases the application of these materials in environmental remediation and sustainable chemistry. Yurdakal et al. (2017) demonstrated how metal loading on TiO2 enhances photocatalytic activity and product selectivity, offering a pathway for the efficient conversion of solar energy into chemical energy (Yurdakal, Tek, Değirmenci, & Palmisano, 2017).
Nonlinear Optical Materials
Furthermore, the nonlinear optical (NLO) properties of organotellurium compounds containing azomethine and azo groups have been studied for their potential applications in optical devices. Saadon, Ali, and Al-Fregi (2014) synthesized new organotellurium compounds and examined their NLO properties using the Z-scan technique, revealing their suitability for optical power limiting applications. This research indicates the potential of such compounds in the development of advanced optical materials for telecommunications and computing (Saadon, Ali, & Al-Fregi, 2014).
Propriétés
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-22-14-6-4-13(5-7-14)17(19)24-15-8-3-12(9-10-18(20)21)11-16(15)23-2/h3-11H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZIIEHAKJWHCE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)
![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)
![(3S)-1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5561118.png)

![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5561131.png)
![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)

![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)
![N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5561167.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)